molecular formula C10H11NO B8769431 1-(1H-indol-4-yl)ethanol

1-(1H-indol-4-yl)ethanol

Cat. No.: B8769431
M. Wt: 161.20 g/mol
InChI Key: QUJIBVQVTYBNHL-UHFFFAOYSA-N
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Description

1-(1H-Indol-4-yl)ethanol is a secondary alcohol derivative of indole, featuring an ethanol moiety attached to the 4-position of the indole ring. Indole derivatives are pivotal in drug development due to their bioisosteric properties with neurotransmitters and versatility in targeting enzymes and receptors .

Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in related compounds (e.g., 1-(1H-Indol-4-yloxy)-3-chloropropan-2-ol in ).

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-(1H-indol-4-yl)ethanol

InChI

InChI=1S/C10H11NO/c1-7(12)8-3-2-4-10-9(8)5-6-11-10/h2-7,11-12H,1H3

InChI Key

QUJIBVQVTYBNHL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C=CNC2=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers

2-(1H-Indol-1-yl)ethanol (CAS: 121459-15-2)
  • Structure: Ethanol group at the 1-position of indole.
  • Properties : Molecular weight = 161.20 g/mol; used as a pharmaceutical intermediate .
1-(4-Bromo-1H-indol-2-yl)ethanol
  • Structure: Ethanol at the 2-position; bromine at the 4-position.

Functional Group Analogs

2-(1H-Indol-4-yl)ethanamine (CAS: 16176-73-1)
  • Structure: Ethylamine group instead of ethanol.
  • Properties : Molecular weight = 160.22 g/mol; acts as a precursor for neuroactive compounds .
  • Key Differences : The primary amine enhances basicity and hydrogen-bonding capacity, influencing pharmacokinetics (e.g., blood-brain barrier penetration).
1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone (CAS: 292855-52-8)
  • Structure : Ketone and sulfonyl groups replace the hydroxyl.
  • Properties : Molecular weight = 299.34 g/mol; used in experimental kinase inhibitors .
  • Key Differences : The ketone group increases electrophilicity, while the sulfonyl moiety improves metabolic stability.

Pharmacologically Active Derivatives

Pindolol (1-[(1H-Indol-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol)
  • Structure : Indol-4-yloxy group linked to a β-blocker pharmacophore.
  • Properties: Non-selective β-adrenergic antagonist; molecular weight = 248.32 g/mol .
  • Key Differences: The propanolamine chain enables dual activity as a β-blocker and serotonin receptor modulator, highlighting the 4-position’s role in CNS targeting.
Compound 55 (2-((1-(Phenylsulfonyl)-1H-indol-4-yl)oxy)ethan-1-amine)
  • Structure: Ethanolamine linked to a sulfonylated indole.
  • Properties : Targets 5-HT$6$ receptors and acetylcholinesterase (IC${50}$ = 473 nM for BChE) .
  • Key Differences: The sulfonyl group enhances binding to hydrophobic enzyme pockets, while the ethanolamine improves solubility.

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Molecular Weight (g/mol) Functional Groups Key Applications Reference
1-(1H-Indol-4-yl)ethanol 161.20 Secondary alcohol Synthetic intermediate Inferred
2-(1H-Indol-1-yl)ethanol 161.20 Secondary alcohol Pharmaceutical synthesis
2-(1H-Indol-4-yl)ethanamine 160.22 Primary amine Neuroactive precursor
Pindolol 248.32 Amino alcohol, indolyloxy β-blocker, CNS agent
Compound 55 327.40 Ethanolamine, sulfonyl Anti-Alzheimer’s candidate

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